molecular formula C19H20N4O3S2 B2630789 3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide CAS No. 1286696-44-3

3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide

Cat. No. B2630789
CAS RN: 1286696-44-3
M. Wt: 416.51
InChI Key: JWJBLRYJRPNYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Applications

Sulfonamide derivatives exhibit a wide range of biological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These activities are attributed to the sulfonamide group's ability to bind to various enzymes and receptors, modulating their function (Ghomashi, Ghomashi, Aghaei, & Massah, 2022). The structural diversity of sulfonamide hybrids allows for the development of compounds with targeted pharmacological profiles.

Synthesis and Design of Sulfonamide Hybrids

The design and synthesis of sulfonamide hybrids incorporate various organic compounds, including coumarin, indole, quinoline, isoquinoline, and pyrazole, to create compounds with enhanced biological activity. This approach leverages the multifunctionality of sulfonamides to develop hybrids with specific therapeutic targets (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Some sulfonamide derivatives are potent inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, showing potential for the treatment of conditions related to enzyme dysregulation. These compounds have been evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase, demonstrating significant inhibitory activity and selectivity (Ozmen Ozgun et al., 2019).

Anticancer Activity

Sulfonamide derivatives have also shown promise in anticancer research, with certain compounds exhibiting cytotoxic activities against cancer cell lines. This suggests potential applications in developing novel anticancer agents based on the sulfonamide scaffold, highlighting the importance of structural modifications in enhancing biological activity (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

properties

IUPAC Name

3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-12-18(13(2)21-20-12)28(25,26)22-16-6-5-14-7-8-23(11-15(14)10-16)19(24)17-4-3-9-27-17/h3-6,9-10,22H,7-8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJBLRYJRPNYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.